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Compound Name: Tmc-205

Cat. No.: B15571709

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and methodology of the
Phase 1 clinical trial for TAS-205, a selective hematopoietic prostaglandin D synthase
(HPGDS) inhibitor investigated for the treatment of Duchenne muscular dystrophy (DMD).

Introduction

TAS-205 (pizuglanstat) is an investigational drug designed to selectively inhibit hematopoietic
prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin
D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is implicated in the inflammatory
processes and muscle necrosis that are characteristic of the disease.[2][3] By inhibiting
HPGDS, TAS-205 aims to reduce inflammation and slow the progression of muscle
deterioration in individuals with DMD.[1] Preclinical studies in mouse models of DMD
demonstrated that TAS-205 could lessen muscle damage and improve locomotor activity.[3]

The Phase 1 clinical trial (NCT02246478) was a crucial first step in evaluating the safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205 in patients with
DMD.[1][4] The study was conducted in Japan and enrolled male patients with a confirmed
diagnosis of DMD.[1][4]

Signaling Pathway of TAS-205
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Mechanism of action for TAS-205.

Clinical Trial Designh and Methodology

The Phase 1 study was a double-blind, randomized, placebo-controlled trial designed to
assess the safety and pharmacological profile of single and repeated oral doses of TAS-205.[4]

Patient Population

A total of 21 male Japanese patients with a genetically confirmed diagnosis of Duchenne

muscular dystrophy were enrolled in the study.[1][4]

Table 1: Patient Inclusion and Exclusion Criteria[4][5]
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Inclusion Criteria Exclusion Criteria

Male, aged 5 to 15 years History of drug allergy

] Forced vital capacity (FVC) < 50% of predicted
Body weight between 15 kg and 75 kg |
value

] ] ) Left ventricular ejection fraction (LVEF) < 50%
Confirmed diagnosis of DMD ) )
or fractional shortening (FS) < 25%

Ongoing immunosuppressive therapy (other
Able to take oral tablets ) )
than corticosteroids)

If on oral glucocorticosteroids, stable dosage Severe hepatic or renal disease
Confirmed urinary PGD2 metabolite levels Systemic allergic or chronic inflammatory
above a specified threshold diseases

Use of other investigational agents within 90

days

Study Design and Dosing

The study consisted of two parts: a single-dose period and a 7-day repeated-dose period.[4]
Patients were randomized to receive either TAS-205 or a placebo.[4] In each dosing step, there
were 5 patients in the TAS-205 group and 2 in the placebo group.[4]

Table 2: Dosing Regimen[4]
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Number of Number of
Period Group Dose Level Patients (TAS-  Patients
205) (Placebo)
Single Dose Step 1 1.67-3.33mg/kg 5 2
Step 2 3.33-6.67mg/kg 5 2
6.67-13.33
Step 3 5 2
mg/kg
Repeated Dose
(7 days, twice Step A 1.67-3.33mg/kg 5 2
daily)
Step B 3.33-6.67mg/kg 5 2
6.67-13.33
Step C 5 2
mg/kg

TAS-205 was administered as an oral tablet.[4]

Experimental Protocols
Safety and Tolerability Assessment

The primary objective of the Phase 1 trial was to evaluate the safety and tolerability of TAS-
205. This was achieved through continuous monitoring and recording of adverse events (AES),
as well as regular clinical assessments.

Protocol:

o Adverse Event Monitoring: All adverse events, regardless of severity or perceived
relationship to the study drug, were recorded from the time of informed consent until the end
of the follow-up period. AEs were graded for severity and assessed for their potential
relationship to TAS-205.

» Clinical Laboratory Tests: Blood and urine samples were collected at specified time points to
monitor hematology, blood chemistry, and urinalysis parameters.
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« Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were
measured at regular intervals.

» Electrocardiograms (ECGs): 12-lead ECGs were performed to monitor cardiac function.

e Physical Examinations: Comprehensive physical examinations were conducted at screening
and at the end of the study.

Pharmacokinetic Analysis

Pharmacokinetic parameters were assessed to understand the absorption, distribution,
metabolism, and excretion of TAS-205.

Protocol:

e Blood Sampling: Blood samples were collected at pre-defined time points before and after
drug administration.

e Plasma Concentration Analysis: The concentration of TAS-205 in plasma was determined
using a validated analytical method.

o Pharmacokinetic Parameter Calculation: The following PK parameters were calculated using
non-compartmental analysis:[4]

o

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

[¢]

o

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2: Elimination half-life.

[e]

Pharmacodynamic Analysis

The pharmacodynamic effects of TAS-205 were evaluated by measuring the levels of a major
urinary metabolite of PGD2, tetranor-prostaglandin D metabolite (--PGDM).[4]

Protocol for Urinary Metabolite Analysis (General Workflow):[6][7]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6243382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6243382/
https://www.benchchem.com/pdf/Urinary_Prostaglandin_Metabolites_as_Biomarkers_for_Systemic_Inflammation_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Urine Collection: Urine samples were collected from patients at specified intervals.
e Sample Preparation:
o Urine samples are thawed and centrifuged to remove particulate matter.[6]

o An internal standard (e.g., a deuterated version of the metabolite) is added to a known
volume of urine.[6]

e Solid Phase Extraction (SPE):

[e]

An SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

[6]

[e]

The urine sample is loaded onto the cartridge.

o

The cartridge is washed to remove interfering substances.[6]

[¢]

The prostaglandin metabolites are eluted with an organic solvent.[6]
e LC-MS/MS Analysis:
o The eluate is dried and reconstituted in the mobile phase.[6]

o The sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS) system for separation and quantification.[6][7]

e Data Analysis:

o The concentration of the metabolite is calculated based on the peak area ratio relative to
the internal standard.[6]

o Results are normalized to urinary creatinine concentration to account for variations in urine
dilution.[6][7]

Results
Safety and Tolerability
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TAS-205 was found to be safe and well-tolerated in patients with DMD.[4] No clinically
significant adverse events were reported after either single or repeated administration.[4][8]
While adverse events were noted, they were generally mild and not considered to be directly
related to the study drug.[7]

Pharmacokinetics

The pharmacokinetics of TAS-205 were found to be linear across the dose range studied
(1.67-13.33 mg/kg).[4][8] Following repeated administration, the plasma concentration of TAS-
205 reached a steady state by day 4.[4][8]

Table 3: Summary of Pharmacokinetic Findings

Parameter Finding

Linear pharmacokinetics observed in the 1.67—

Linearity
13.33 mg/kg dose range.[4][8]
Steady State Reached by Day 4 of repeated dosing.[4][8]
Pharmacodynamics

TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of the PGD2
metabolite, t-PGDM.[4][8] Importantly, TAS-205 did not affect the urinary excretion of the
primary metabolite of prostaglandin E2, indicating its selectivity.[4][8]

Clinical Trial Workflow
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Screening & Enrollment
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Workflow of the TAS-205 Phase 1 clinical trial.
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Conclusion

The Phase 1 clinical trial of TAS-205 established a favorable safety, tolerability, and
pharmacokinetic profile for the drug in patients with Duchenne muscular dystrophy.[4] The
pharmacodynamic data confirmed the mechanism of action, showing a dose-dependent and
selective inhibition of the PGD2 pathway.[4] These promising results supported the further
clinical development of TAS-205 in subsequent Phase 2 and 3 trials.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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